molecular formula C18H21N5O3S B11434180 4-cyclohexyl-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

4-cyclohexyl-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B11434180
M. Wt: 387.5 g/mol
InChI Key: ZXQGDTNSMACPEB-UHFFFAOYSA-N
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Description

4-CYCLOHEXYL-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a triazolopyrimidine core

Preparation Methods

The synthesis of 4-CYCLOHEXYL-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. The reaction conditions often include the use of cyclohexylamine and sulfonyl chloride derivatives under controlled temperatures and pH levels. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-CYCLOHEXYL-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a reactant in the synthesis of various complex molecules.

    Medicine: Research is ongoing into its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

  • 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene

These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of 4-CYCLOHEXYL-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}BENZENE-1-SULFONAMIDE lies in its specific functional groups and the resulting chemical behavior.

Properties

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

IUPAC Name

4-cyclohexyl-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

InChI

InChI=1S/C18H21N5O3S/c1-12-16(17(24)23-18(21-12)19-11-20-23)22-27(25,26)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-11,13,22H,2-6H2,1H3,(H,19,20,21)

InChI Key

ZXQGDTNSMACPEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)NS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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